

Application Notes and Protocols for Chimeramycin A in Bacterial Cell Culture Studies

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Compound of Interest

Compound Name: Chimeramycin A

Cat. No.: B15190138

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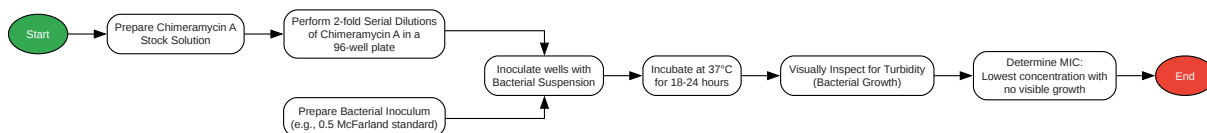
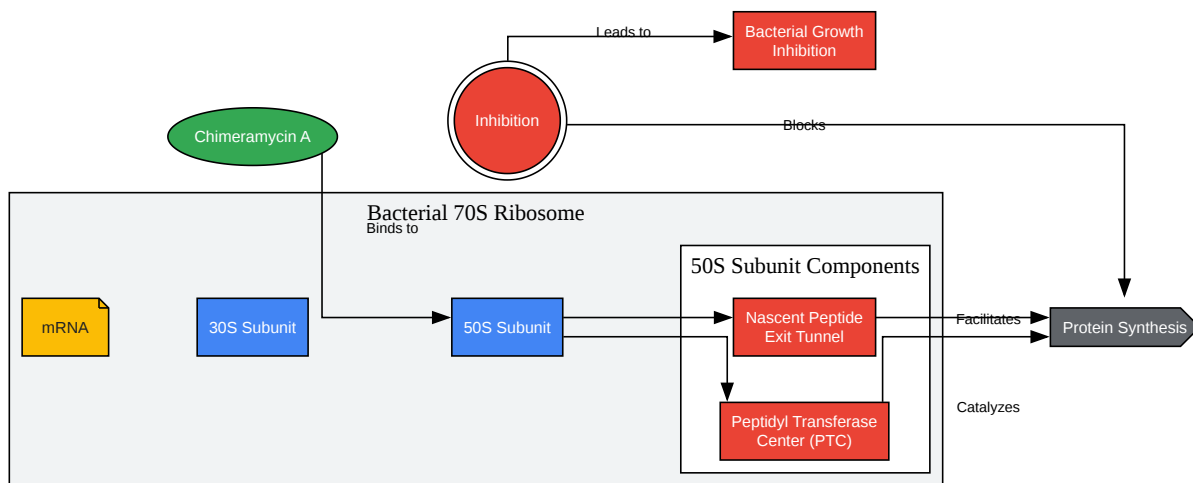
For Researchers, Scientists, and Drug Development Professionals

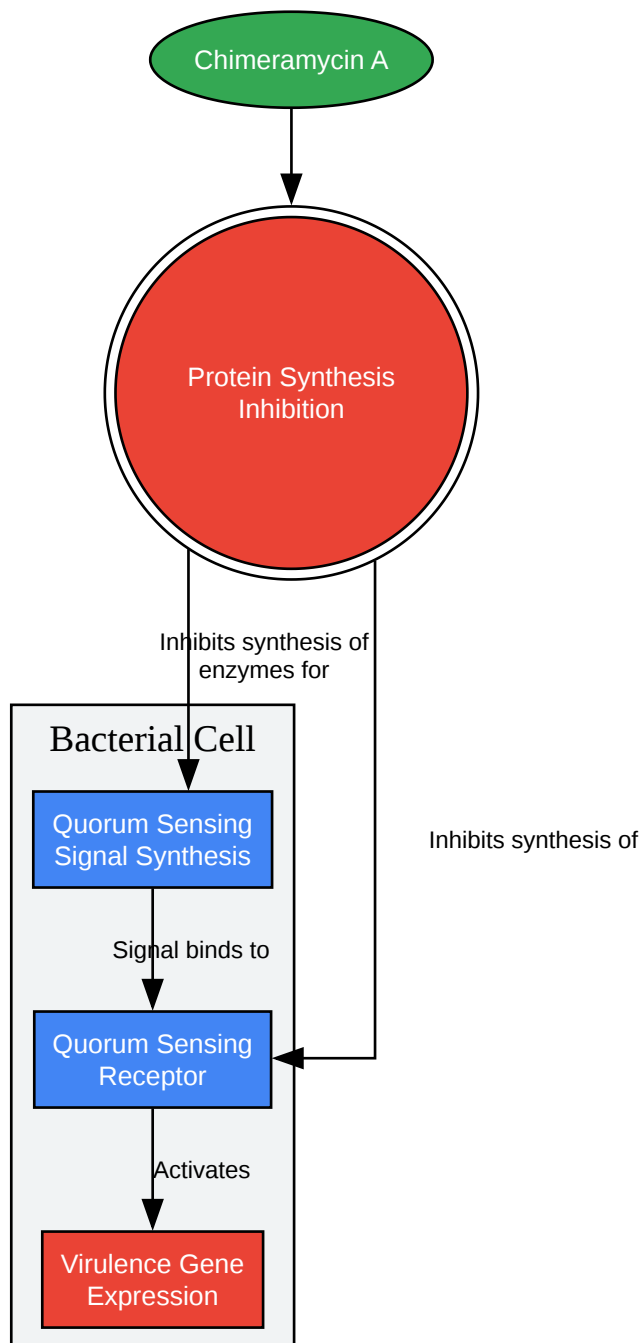
Introduction to Chimeramycin A

Chimeramycin A is a macrolide antibiotic produced through hybrid biosynthesis. Like other macrolides, it exhibits activity primarily against Gram-positive bacteria and mycoplasma. Its unique hybrid structure makes it a subject of interest for antimicrobial research and development, particularly in the context of overcoming antibiotic resistance. These application notes provide a comprehensive guide for the utilization of **Chimeramycin A** in bacterial cell culture studies, including its mechanism of action, protocols for assessing its efficacy, and its potential applications.

Mechanism of Action

Chimeramycin A, as a macrolide antibiotic, is understood to inhibit bacterial protein synthesis. This action is achieved through its binding to the 50S subunit of the bacterial ribosome. Specifically, it is believed to interact with the 23S rRNA within the peptidyl transferase center (PTC) and the nascent peptide exit tunnel. This binding interferes with the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.





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